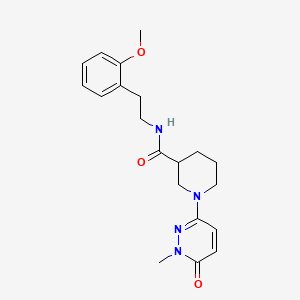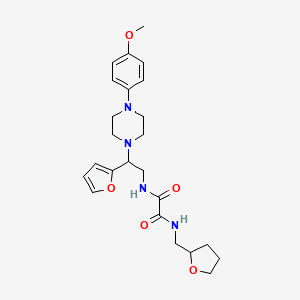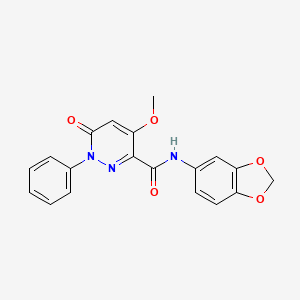
N-(1,3-benzodioxol-5-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a benzodioxol group, a methoxy group, a carboxamide group, and a phenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.Aplicaciones Científicas De Investigación
Anticancer Activity
Chalcones, a class of polyphenolic compounds, have been widely studied for their pharmacological activities. The compound contains a chalcone moiety. Chalcones exhibit diverse effects, including anti-cancer properties . Researchers have explored their potential as anti-cancer agents due to their ability to interfere with cancer cell growth and proliferation. Further investigations into the specific mechanisms of action and potential targets are essential.
Quinoline-Derived Compounds
The compound contains a quinoline nucleus. Quinoline derivatives exhibit diverse biological activities, depending on substituents and positions. These activities include antimalarial, antitumor, antibacterial, and antioxidant effects . Researchers might investigate the compound’s specific biological targets and explore its potential in these areas.
Histone Deacetylase (HDAC) Inhibition
Interestingly, an intermediary compound synthesized from the same precursor was used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy. Further studies could explore the compound’s HDAC inhibitory activity and its potential as an epigenetic modulator.
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly given the interesting functional groups it contains. More detailed studies on its synthesis, chemical properties, and biological activity could also be beneficial .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-25-16-10-17(23)22(13-5-3-2-4-6-13)21-18(16)19(24)20-12-7-8-14-15(9-12)27-11-26-14/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGATZQDVNIHHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


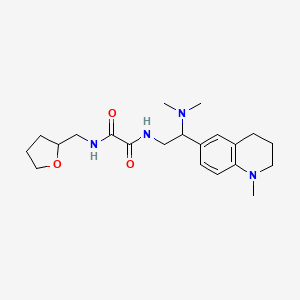
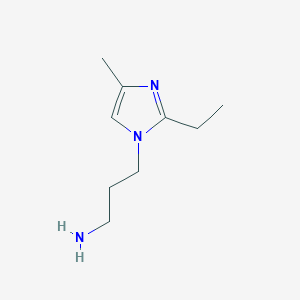
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

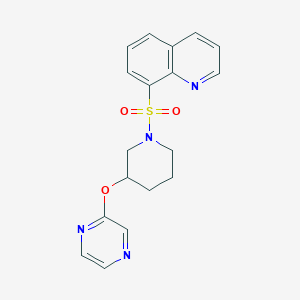
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664260.png)
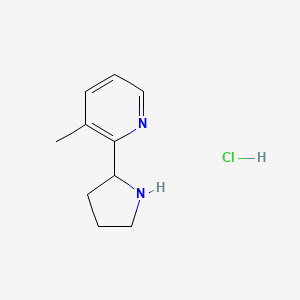
![2-Butylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664263.png)
